(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide
Overview
Description
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Biological Activity
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₃N₃O₄ |
Molecular Weight | 273.26 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may modulate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the transcription of genes encoding antioxidant proteins and detoxifying enzymes, potentially making it a candidate for cancer therapy and other diseases related to oxidative damage .
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting the Nrf2 pathway have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Research into phthalimide derivatives has revealed their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
A few case studies illustrate the biological activity of compounds related to this compound:
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of isoindole compounds significantly reduced viability in breast cancer cell lines (IC50 values ranging from 5 to 15 µM) .
- Inflammation Models : Animal models treated with similar compounds showed reduced markers of inflammation and oxidative stress, indicating potential therapeutic benefits in inflammatory diseases .
Research Findings
Recent findings support the exploration of this compound in various therapeutic contexts:
- Nrf2 Modulation : The activation of Nrf2 by compounds similar to this compound has been linked to enhanced cellular protection against oxidative stress .
- Structure-Activity Relationships (SAR) : Studies have established SAR for phthalimide derivatives, guiding the design of more potent analogs with improved efficacy against specific biological targets .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N'-hydroxypropanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-9(13-17)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,17H,5-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDNUMCCIOCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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